Ether, butyl 1,1,2,2-tetrafluoroethyl

Description

Contextualization of Butyl 1,1,2,2-tetrafluoroethyl Ether within the Hydrofluoroether Class

Ether, butyl 1,1,2,2-tetrafluoroethyl, also known by its IUPAC name 1-(1,1,2,2-tetrafluoroethoxy)butane, is a member of the hydrofluoroether (HFE) class of organic compounds. yujichemtech.com HFEs are characterized by the presence of at least one ether linkage and a partially fluorinated alkyl group, where not all hydrogen atoms are replaced by fluorine. This structural feature distinguishes them from perfluorinated ethers and imparts a unique combination of properties.

Hydrofluoroethers were developed as more environmentally friendly alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs), which have high ozone depletion potentials (ODP) and global warming potentials (GWP). yujichemtech.comecolink.com In contrast, HFEs typically have zero ODP and lower GWPs, making them more sustainable for various industrial applications. yujichemtech.com The general characteristics of HFEs include being colorless, odorless, and non-flammable liquids at room temperature, with low toxicity and viscosity. ecolink.com Their unique properties, such as high thermal stability, chemical inertness, and excellent solvency for a range of materials, have made them valuable in numerous applications. yujichemtech.comlabinsights.nl

Evolution of Fluorinated Ether Research in Contemporary Chemistry

The research and development of fluorinated ethers have evolved significantly in response to growing environmental concerns and the demand for high-performance materials. Initially, the focus was on finding direct replacements for ozone-depleting substances used in applications like refrigeration and solvent cleaning. yujichemtech.comscirea.org This led to the synthesis and commercialization of various HFEs.

Contemporary research has shifted towards fine-tuning the molecular architecture of fluorinated ethers to achieve specific functionalities. This includes the development of novel and more efficient synthetic routes. One common method for synthesizing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. scirea.org More advanced methods, such as the electrochemical fluorination of ethers, are also being explored to improve efficiency and yield. eurekalert.org Research now focuses on creating HFEs with tailored properties for highly specialized applications, such as heat transfer fluids in the electronics industry, precision cleaning agents, and as components in advanced materials. ecolink.comlabinsights.nl

Significance of Butyl 1,1,2,2-tetrafluoroethyl Ether in Emerging Scientific and Technological Paradigms

The unique properties of this compound suggest its potential significance in several emerging fields, most notably in energy storage technologies. Research into structurally similar hydrofluoroethers, such as ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), has demonstrated their promise as electrolyte solvents in lithium-sulfur (Li-S) batteries. researchgate.net

In this context, fluorinated ethers can enhance the stability of the electrolyte and the interface with the lithium anode. researchgate.net Studies on ETFE have shown that it can help form a more stable protective film on the anode, which mitigates the "polysulfide shuttle" effect—a key challenge in Li-S battery performance that leads to capacity fading. researchgate.netnih.gov The use of such fluorinated ethers has been shown to improve the cycling performance, rate capability, and coulombic efficiency of Li-S cells. researchgate.net Given the similar molecular structure, it is plausible that butyl 1,1,2,2-tetrafluoroethyl ether could offer comparable or potentially enhanced performance, for instance, through improved solubility or different interfacial properties due to the longer butyl chain.

Furthermore, the general properties of HFEs, including high dielectric strength and thermal stability, make them suitable for applications in electronics cooling and as solvents in the synthesis of advanced materials. labinsights.nl The specific characteristics of butyl 1,1,2,2-tetrafluoroethyl ether, such as its boiling point and density, may make it a candidate for these and other specialized applications.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 358-37-2 |

| Molecular Formula | C₆H₁₀F₄O |

| Molecular Weight | 174.14 g/mol scbt.com |

| Boiling Point | 74.0 °C synquestlabs.com |

| Density | 1.128 g/mL at 26.4 °C synquestlabs.com |

| Flash Point | -4.5 °C synquestlabs.com |

Structural Information of this compound

| Identifier | Value |

| IUPAC Name | 1-(1,1,2,2-tetrafluoroethoxy)butane |

| SMILES | CCCCOC(C(F)F)(F)F |

| InChI Key | CIVGBESMFDRXNF-UHFFFAOYSA-N |

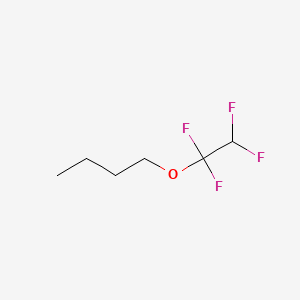

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVGBESMFDRXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189327 | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-37-2 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-butyl 1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Manufacturing of Butyl 1,1,2,2 Tetrafluoroethyl Ether

Development of Novel Synthetic Pathways

The synthesis of Butyl 1,1,2,2-tetrafluoroethyl ether primarily relies on etherification reactions, where the key challenge lies in forming the ether linkage between the butyl group and the tetrafluoroethyl moiety under controlled and efficient conditions.

The formation of Butyl 1,1,2,2-tetrafluoroethyl ether can be achieved through several catalytic routes. A prevalent method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this ether, the synthesis typically involves the nucleophilic substitution between 1,1,2,2-tetrafluoroethanol and a butyl halide, such as butyl bromide. This reaction is conducted in the presence of a base, like potassium carbonate, which facilitates the deprotonation of the weakly acidic fluorinated alcohol. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the product.

Another established pathway involves the reaction of an amine-derived reagent with a fluoral semi-acetal. For instance, 1,2,2,2-tetrafluoroethyl ethers can be prepared by reacting a fluoral-alkyl-semi-acetal with an N-(1,1,2-trifluoro-2-chloroethyl)-dialkylamine in a suitable solvent like di-n-butyl ether. google.com This method provides a route to the tetrafluoroethyl ether core structure.

More recent research focuses on catalytic reductive etherification, which offers an alternative to traditional methods. nih.gov These processes can involve the reaction of an alcohol with a carbonyl compound in the presence of a reducing agent and a catalyst. nih.gov Furthermore, the direct catalytic conversion of alcohols to ethers through dehydration is a well-established industrial process. For example, processes like the Guerbet coupling can convert ethanol (B145695) into higher alcohols, which can then undergo intermolecular dehydration over an acid catalyst to form ethers. rsc.orgrsc.org While not directly applied to the title compound, these principles inform the development of novel catalytic systems.

The table below summarizes various catalytic approaches relevant to the synthesis of fluorinated ethers.

| Catalytic System/Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Williamson Ether Synthesis | 1,1,2,2-tetrafluoroethanol, Butyl bromide | Potassium Carbonate (Base) | Standard nucleophilic substitution. Requires anhydrous conditions. | |

| Fluoral Semi-Acetal Route | Fluoral-ethyl-semi-acetal, N-(1,1,2-trifluoro-2-chloroethyl)-piperidine | Di-n-butyl ether (Solvent) | Forms the tetrafluoroethyl ether structure from fluoral derivatives. | google.com |

| Catalytic Dehydration | Alcohols (e.g., Ethanol, 1-Butanol) | Acidic Resin (e.g., Amberlyst™ 70) | Intermolecular dehydration to form symmetric or asymmetric ethers. | rsc.org |

| Reductive Etherification | Alcohols, Aldehydes/Ketones | Lewis/Brønsted acids or organometallic complexes | Forms ethers with increased molecular complexity from carbonyl sources. | nih.gov |

The molecule Butyl 1,1,2,2-tetrafluoroethyl ether does not possess a stereocenter in its structure, rendering stereoselective synthesis unnecessary for its production. However, the principles of stereoselective synthesis are critically important in the broader field of fluorinated compound chemistry, as the introduction of fluorine atoms can significantly influence the biological activity of chiral molecules.

General strategies for achieving stereoselectivity in the synthesis of fluorinated compounds often involve the use of chiral catalysts or auxiliaries. For instance, kinetic resolution using enzymes like lipase (B570770) has been successfully employed to separate enantiomers of fluorinated amines. researchgate.net In such processes, one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer from the acylated product. researchgate.net Asymmetric catalysis, using metal complexes with chiral ligands, is another powerful tool for constructing stereogenic centers with high enantiomeric excess. While not directly applicable to the achiral title compound, these methodologies are fundamental for producing other structurally related and biologically active fluorinated ethers that may possess chiral centers.

Sustainable Production and Resource Recovery

The push towards a circular economy and green chemistry has spurred research into sustainable manufacturing processes for chemicals, including fluorinated ethers. Key areas of focus include the use of waste materials as feedstocks and the optimization of synthetic processes to minimize environmental impact.

A significant advancement in sustainable production is the chemical recycling of fluoropolymer waste, such as Polytetrafluoroethylene (PTFE). Given the high cost and resource intensity of producing fluorinated precursors, valorizing waste streams presents an economically and environmentally attractive alternative. taylorfrancis.com A preliminary study has demonstrated a process for recovering ethers from PTFE waste. taylorfrancis.com

The process involves the co-processing of PTFE waste with an alcohol, such as ethanol, in the presence of a catalyst like potassium hydroxide (B78521) within a tubular reactor. taylorfrancis.com Under high temperatures, the PTFE undergoes depolymerization to its monomer, tetrafluoroethylene (B6358150) (TFE). Simultaneously, the TFE reacts with the alcohol present in the reactor to produce the corresponding 1,1,2,2-tetrafluoroethyl ether. taylorfrancis.com This innovative approach directly converts a problematic plastic waste into a valuable chemical precursor. Research has identified optimal conditions for this process to maximize the yield of the desired ether. taylorfrancis.com

The table below details the optimized reaction conditions found in the preliminary study for the conversion of PTFE waste.

| Parameter | Optimal Value | Reference |

| Reaction Temperature | 500°C | taylorfrancis.com |

| Pressure | 0.2 MPa | taylorfrancis.com |

| Ethanol to PTFE Waste Ratio (w/w) | 3:1 | taylorfrancis.com |

| PTFE Waste Mesh Size | 200 mesh | taylorfrancis.com |

This valorization strategy aligns with the goals of a circular economy by transforming a significant waste stream—of which a large percentage is typically incinerated—into high-value chemical products. taylorfrancis.comft.dk

The 12 Principles of Green Chemistry provide a framework for designing safer and more sustainable chemical processes. acs.org The synthesis of Butyl 1,1,2,2-tetrafluoroethyl ether can be evaluated and optimized using these principles.

Waste Prevention & Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org A theoretical reaction involving the direct addition of butanol to tetrafluoroethylene would have a 100% atom economy. In contrast, the Williamson synthesis generates inorganic salts as byproducts, thus having a lower atom economy. greenchemistry-toolkit.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are only required in small amounts and can be recycled, reducing waste. acs.org The use of acid resins or phase-transfer catalysts in etherification reactions exemplifies this principle. rsc.org

Use of Safer Solvents and Auxiliaries : The choice of solvent can account for a significant portion of the mass and energy consumption in a process. acs.org While di-n-butyl ether has been used as a solvent, google.com ongoing research seeks greener solvent alternatives that are less hazardous and have a lower environmental impact.

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. The high temperatures required for the valorization of PTFE waste (500°C) represent a significant energy input, highlighting an area for future optimization, perhaps through the development of more active catalysts. taylorfrancis.com

Use of Renewable Feedstocks : While the butyl portion of the ether can be derived from bio-butanol, the fluorinated component is typically derived from fossil fuels. The valorization of fluoropolymer waste represents a step towards a more circular, if not fully renewable, feedstock model. taylorfrancis.com

The table below provides a green chemistry analysis of two potential synthetic routes.

| Green Chemistry Metric | Williamson Synthesis | Direct Addition (Theoretical) | Reference |

| Principle | Reactants: C₄H₉Br + HCF₂CF₂OH + K₂CO₃ | Reactants: C₄H₉OH + F₂C=CF₂ | acs.orggreenchemistry-toolkit.org |

| Atom Economy | Lower (generates KBr and KHCO₃ waste) | 100% (all reactant atoms in product) | greenchemistry-toolkit.org |

| Reagents | Uses a stoichiometric base. | Potentially catalytic. | acs.org |

| Solvent Use | Often requires a solvent for the reaction. | Could potentially be run neat or in a recyclable solvent. | acs.org |

Reaction Engineering and Process Intensification Studies

Reaction engineering and process intensification aim to develop substantially smaller, cleaner, and more energy-efficient chemical technologies. aiche.org These principles are highly relevant to the manufacturing of specialty chemicals like Butyl 1,1,2,2-tetrafluoroethyl ether.

Process intensification can be achieved through novel equipment and processing methods. For fluorination and etherification reactions, which can be highly exothermic, microreactors or other continuous flow systems offer significant advantages over traditional batch reactors. youtube.com These systems provide superior heat and mass transfer, allowing for precise temperature control, enhanced safety, and often higher yields. youtube.com The use of a tubular reactor in the PTFE valorization process is an example of applying continuous processing principles. taylorfrancis.com

Multifunctional reactors that integrate reaction and separation into a single unit, such as reactive distillation, can also dramatically improve efficiency. For an equilibrium-limited reaction like etherification, continuously removing the water byproduct would drive the reaction towards completion, increasing conversion and simplifying downstream purification.

Another technique, known as HIGEE (High-Gravity) technology, uses rotating packed beds to generate high centrifugal forces, intensifying mass transfer rates by orders of magnitude compared to conventional packed-bed columns. aiche.org This could be particularly beneficial for gas-liquid reactions or purification steps in the production process.

The table below outlines potential process intensification strategies applicable to the synthesis of Butyl 1,1,2,2-tetrafluoroethyl ether.

| Process Intensification Technique | Description | Potential Application/Benefit | Reference |

| Microreactors/Flow Chemistry | Reactions are conducted in small channels (micro- to millimeters). | Excellent temperature control for exothermic reactions, improved safety, scalability. | youtube.com |

| Reactive Distillation | Combines chemical reaction and distillation in a single unit. | Overcomes equilibrium limitations by continuously removing byproducts (e.g., water), increasing yield. | aiche.org |

| HIGEE Technology | Uses rotating packed beds to enhance mass transfer. | Intensifies gas-liquid reactions and separation processes like distillation or absorption. | aiche.org |

| Adsorptive Distillation | A selective adsorbent is added to a distillation mixture. | Can simplify the separation of azeotropes or close-boiling components, potentially useful in purification. | aiche.org |

By applying these advanced engineering concepts, the manufacturing of Butyl 1,1,2,2-tetrafluoroethyl ether can be made more efficient, safer, and more sustainable, aligning with the modern demands of the chemical industry.

Environmental Science and Ecotoxicological Research Pertinent to Fluorinated Ethers

Atmospheric Fate and Degradation Studies

Hydrofluoroethers (HFEs) have been introduced as replacements for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs) in various industrial applications. acs.org While they possess a zero ozone depletion potential, their impact as potential greenhouse gases necessitates a thorough understanding of their atmospheric behavior. acs.org The primary removal mechanism for HFEs from the troposphere is through reactions with hydroxyl (OH) radicals. acs.org

The atmospheric persistence of a volatile organic compound is largely determined by its reaction rate with tropospheric OH radicals. For Ether, butyl 1,1,2,2-tetrafluoroethyl, also known as HFE-356mec3, the rate constant for its gas-phase reaction with OH radicals has been determined.

Studies on the kinetics of reactions between a series of hydrofluoroethers and OH radicals provide crucial data for atmospheric modeling. researchgate.net The reaction rate constant (kOH) is a key parameter in these studies. The error limits for these measurements typically include three standard deviations from the statistical data analyses, as well as the errors in the rate coefficients of the reference compounds used. researchgate.net

Interactive Table: Reaction Rate Constants with OH Radicals Below is a table summarizing the rate constants for the reaction of selected ethers with OH radicals.

| Compound Name | Formula | kOH (cm³ molecule⁻¹ s⁻¹) at 298 K |

| This compound (HFE-356mec3) | CF₃CHFCF₂OCH₃ | 1.30 x 10⁻¹⁴ acs.org |

| Methyl tert-butyl ether (MTBE) | (CH₃)₃COCH₃ | 2.8 x 10⁻¹³ |

| Ethyl tert-butyl ether (ETBE) | (CH₃)₃COC₂H₅ | 9.0 x 10⁻¹³ |

| n-Butyl formate (B1220265) | C₅H₁₀O₂ | ~5.0 x 10⁻¹³ |

Note: Data for MTBE, ETBE, and n-butyl formate are provided for comparative purposes.

The atmospheric lifetime (τ) of a compound is a measure of the average time it remains in the atmosphere. epa.gov For compounds primarily removed by reaction with OH radicals, the lifetime is inversely proportional to the reaction rate constant. The global average concentration of OH radicals is used in this calculation. Gases with atmospheric lifetimes exceeding two years become well-mixed throughout the troposphere. ipcc.ch

The atmospheric lifetime of this compound has been calculated based on its reaction rate with OH radicals. researchgate.net This lifetime is a critical factor in assessing its environmental impact, particularly its Global Warming Potential (GWP). epa.gov The GWP provides a measure of the total energy that a gas absorbs over a specific period (usually 100 years), relative to carbon dioxide (CO₂), which has a GWP of 1. epa.gov

Interactive Table: Atmospheric Lifetimes and Global Warming Potentials (100-year)

| Compound | Atmospheric Lifetime (years) | Global Warming Potential (100-year) |

| This compound (HFE-356mec3) | 2.1 | 155.3 rsc.org |

| HFE-7100 (n-C₄F₉OCH₃) | 2.12 rsc.org | 155.3 rsc.org |

| Methane (CH₄) | ~12 | >20 epa.gov |

| Nitrous Oxide (N₂O) | >100 | ~300 epa.gov |

| Carbon Dioxide (CO₂) | Thousands of years epa.gov | 1 epa.gov |

Biotransformation and Biodegradation Mechanism Investigations

The fate of chemical compounds in soil and water is heavily influenced by microbial degradation processes. While extensive research exists on the biodegradation of non-fluorinated ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), information on the microbial degradation of fluorinated ethers is less prevalent.

The aerobic biodegradation of non-fluorinated ethers such as ETBE is well-documented. It is typically initiated by a monooxygenase enzyme that hydroxylates the molecule, leading to the cleavage of the ether bond. researchgate.net For ETBE, this results in the formation of intermediates like tert-butyl alcohol (TBA) and acetaldehyde. researchgate.net The TBA is further oxidized to metabolites such as 2-methyl-1,2-propanediol and 2-hydroxyisobutyric acid, which are then mineralized to CO₂ and biomass. researchgate.netresearchgate.net Microbial consortia capable of degrading ETBE as a sole source of carbon and energy have been isolated from contaminated soils. researchgate.netnih.gov

For fluoroalkylethers like this compound, the degradation pathway is expected to be significantly different and more challenging for microorganisms due to the presence of highly stable carbon-fluorine (C-F) bonds. The initial hydroxylation step, if it occurs, would be influenced by the electron-withdrawing effects of the fluorine atoms. Specific studies detailing the aerobic microbial degradation pathways for this compound are not extensively available. However, research on the biotransformation of other gasoline ethers has identified that cytochrome P450 enzymes play a significant role in their metabolism in mammals, which could suggest a potential, albeit likely slow, enzymatic pathway in microbes. nih.gov

The structure of a molecule is a primary determinant of its susceptibility to microbial attack. Key factors include:

Ether Linkage: The ether bond itself can be a point of enzymatic attack, as seen in the degradation of MTBE and ETBE. researchgate.netnih.gov

Fluorine Substitution: The presence of fluorine atoms on the alkyl chain dramatically increases the strength and stability of the C-H and C-C bonds adjacent to the C-F bonds, and the C-F bond itself is exceptionally strong. This high stability makes the molecule more resistant to both chemical and biological degradation.

Degree of Fluorination: Generally, as the degree of fluorination increases, the resistance to biodegradation also increases. The 1,1,2,2-tetrafluoroethyl group in the target compound presents a significant barrier to microbial enzymes that typically catalyze oxidation and cleavage reactions.

Defluorination, the cleavage of the C-F bond, is a critical and often rate-limiting step in the degradation of organofluorine compounds. This process is energetically demanding and requires specific enzymatic machinery that is not widespread among microorganisms. While some microbes can degrade certain fluorinated compounds, the complete mineralization of highly fluorinated substances like per- and polyfluoroalkyl substances (PFAS) is known to be extremely limited in the environment. The structural characteristics of this compound suggest a high degree of recalcitrance to biodegradation and a low potential for defluorination under typical environmental conditions.

Environmental Impact Assessments and Eco-Compatibility Studies

The environmental impact of a chemical is assessed based on its persistence, potential for long-range transport, and effects such as global warming. For this compound, the primary concerns are related to its behavior in the atmosphere.

As a hydrofluoroether, it does not contribute to ozone depletion. acs.org However, its atmospheric lifetime of approximately 2.1 years indicates that it is a persistent compound in the atmosphere. researchgate.net This persistence allows it to become well-mixed and contribute to global warming. Its calculated 100-year GWP of 155.3 signifies that, on a per-mass basis, it is a more potent greenhouse gas than carbon dioxide over this timeframe. rsc.org

Circular Economy Principles in Fluorochemical Management

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is increasingly being applied to the chemical industry, including the management of fluorochemicals.

The principles of a circular economy are pivotal for the sustainable management of fluorochemicals. This involves a shift from a linear "take-make-dispose" model to a circular one that emphasizes recycling, reuse, and the design of environmentally benign products. For fluorinated ethers like butyl 1,1,2,2-tetrafluoroethyl ether, which are often used as solvents, implementing circular economy principles is particularly relevant. labinsights.nlhazardouswasteexperts.com

One of the primary strategies in a circular economy for solvents is recycling. hazardouswasteexperts.com Spent solvents can be collected and purified through processes like distillation to be reused in industrial applications. solventwasher.com This not only reduces the demand for virgin solvent production but also minimizes the environmental burden associated with waste disposal. hazardouswasteexperts.comsolventwasher.com

Recent advancements in chemical recycling offer promising avenues for breaking down fluorinated waste, including challenging materials like fluoropolymers, and recovering valuable fluorine. researchgate.netitrcweb.orgresearchgate.net These recovered materials can then be used as feedstock for producing new fluorochemicals, thus closing the loop. researchgate.netitrcweb.orgresearchgate.net While these technologies are still developing, they represent a significant step towards a more sustainable fluorochemical industry.

Developing new fluorinated polymers with built-in degradability is another key aspect of designing for a circular economy. researchgate.net By incorporating ester bridges into the polymer backbone, researchers are creating materials that can be more easily broken down and recycled. researchgate.net

The transition to a circular economy for fluorochemicals requires a multi-faceted approach, including technological innovation, policy support, and collaboration across the value chain. By embracing these principles, the chemical industry can continue to benefit from the unique properties of compounds like this compound while minimizing their environmental impact.

Emerging Research Directions and Future Applications

Development in Advanced Materials Science and Engineering

In the realm of advanced materials science, the unique properties of hydrofluoroethers (HFEs) like Ether, butyl 1,1,2,2-tetrafluoroethyl make them attractive for specialized applications. HFEs are noted for their high dielectric strength, thermal stability, and non-flammability, which are critical attributes for materials used in demanding environments. alfa-chemistry.com These characteristics position them as ideal candidates for use in the electronics and aerospace industries. ecolink.comalfa-chemistry.com

The electronics manufacturing sector utilizes HFEs for precision cleaning of components and as heat transfer fluids for cooling high-power electronics. alfa-chemistry.comlabinsights.nl Their ability to evaporate quickly without leaving a residue is crucial for maintaining the integrity of sensitive electronic parts. alfa-chemistry.com In the aerospace and defense sectors, HFEs are employed for the precision cleaning of turbine blades, optical sensors, and avionics, where residue-free performance is paramount. alfa-chemistry.com

Furthermore, HFEs are being explored as blowing agents for the creation of specialized polymer foams. For instance, 1,1,2,2-tetrafluoro-2-methoxyethane is used to disperse hard polyurethane foams. rsc.org The resulting materials exhibit excellent thermal and acoustic insulation properties, making them suitable for applications in lightweight structures and impact damping. rsc.org

Integration into Microfluidic and Lab-on-a-Chip Systems

The field of microfluidics, which deals with the behavior and precise control of fluids in small-scale channels, stands to benefit from the integration of fluorinated compounds like this compound. The low surface tension and viscosity of HFEs allow them to penetrate and clean intricate and hard-to-reach areas within microfluidic devices. geoconproducts.com

Research has demonstrated the use of highly fluorinated polymers in the 3D printing of microfluidic chips. These materials exhibit high chemical resistance to organic solvents, a critical feature for "chemistry-on-a-chip" applications. While specific research on this compound in this area is not yet prevalent, its properties as an HFE suggest its potential as a solvent or a component in the fabrication of such devices.

Exploration in Advanced Separation and Purification Technologies

Advanced separation and purification technologies are essential in numerous industrial processes, from waste removal to product purification. fit.educase.edu Hydrofluoroethers are being investigated for their utility in these applications due to their selective solvency and physical properties.

One area of exploration is their use in removing hydrocarbon solvents from wastewater. By adding an HFE to the water and solvent mixture, the denser HFE layer can be separated, effectively recovering the solvent. rsc.org This method is particularly applicable for separating solvents from the wastewater generated during cleaning processes. rsc.org

The properties of HFEs, such as their low viscosity and surface tension, also make them effective as cleaning agents for removing a wide range of contaminants, including oils, greases, and fluxes. yujichemtech.comecolink.com This suggests a potential role for this compound in industrial cleaning and purification processes where precision and minimal residue are required.

Novel Applications in High-Performance Coatings and Composites

The development of high-performance coatings and composites often relies on specialized solvents and diluents that can ensure proper formulation and application. Hydrofluoroethers are increasingly being used in this capacity due to their compatibility with a wide range of materials and their desirable physical properties. fluorochemie.com

HFEs serve as effective carrier fluids for lubricant deposition and as diluents for various coatings and paints. alfa-chemistry.comfluorochemie.com Their ability to evenly spread and wet surfaces, coupled with their rapid evaporation, contributes to the formation of uniform and high-quality coatings. labinsights.nl As a component of the HFE family, this compound could potentially be utilized in the formulation of advanced coatings where its specific boiling point and solvency characteristics are advantageous.

Synergy with Artificial Intelligence and Machine Learning in Compound Design

Recent research has focused on using computational methods and machine learning to design and screen fluorinated ethers for specific applications, such as electrolytes for lithium-ion batteries. chemrxiv.orgresearchgate.netresearchgate.net These studies employ quantum density functional theory (DFT) calculations and molecular dynamics (MD) simulations to estimate properties like electrochemical stability, viscosity, and ionic conductivity. chemrxiv.org Machine learning models are then trained on this data to identify the most promising candidates and to understand the relationship between molecular structure and performance. chemrxiv.org

While these studies have not specifically focused on this compound, the methodologies being developed are directly applicable. By inputting the molecular structure of this compound into such AI models, it would be possible to predict its performance in various applications and to explore modifications to its structure to enhance desired properties. This synergy between AI and chemistry holds the potential to unlock new applications for this compound and other hydrofluoroethers in the future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing butyl 1,1,2,2-tetrafluoroethyl ether with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between fluorinated alcohols and alkyl halides under anhydrous conditions. For example, reacting 1,1,2,2-tetrafluoroethanol with butyl bromide in the presence of a base like potassium carbonate at 60–80°C yields the ether. Purity (>99%) is achieved via fractional distillation (boiling point ~36–37°C) and rigorous drying to remove trace water, which can hydrolyze the product . Characterization by NMR and GC-MS is critical to confirm structural integrity and detect impurities like residual fluorinated alcohols .

Q. How can researchers ensure safe handling and storage of butyl 1,1,2,2-tetrafluoroethyl ether in laboratory settings?

- Methodological Answer : Due to its high flammability (flash point: -20°C), the compound must be stored in explosion-proof refrigerators away from ignition sources. Use inert gas (e.g., nitrogen) to purge reaction systems and prevent peroxide formation. Personal protective equipment (PPE), including fluoropolymer gloves and chemical-resistant goggles, is mandatory during handling. Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal to minimize environmental release .

Q. What analytical techniques are most effective for characterizing the physicochemical properties of this ether?

- Methodological Answer : Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.

- Differential Scanning Calorimetry (DSC) : For determining melting points (-107°C) and thermal stability.

- Dynamic Vapor Sorption (DVS) : To evaluate hygroscopicity, which impacts shelf life.

- / NMR : For structural confirmation and quantifying fluorine environments .

Advanced Research Questions

Q. How do conflicting reports on the thermal stability of butyl 1,1,2,2-tetrafluoroethyl ether arise, and how can they be resolved?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 150°C vs. 180°C) may stem from impurities (e.g., residual acids or moisture) or varying experimental setups. To resolve this:

Use high-purity samples (>99.9%) and inert atmospheres (argon).

Perform thermogravimetric analysis (TGA) at controlled heating rates (e.g., 5°C/min).

Pair with FTIR or GC-MS to identify decomposition products (e.g., HF or fluorinated alkenes). Contradictions often arise from incomplete purification or inadequate moisture control .

Q. What strategies mitigate environmental persistence of butyl 1,1,2,2-tetrafluoroethyl ether, given its log Pow of 2.18?

- Methodological Answer : The moderate octanol-water partition coefficient (log Pow = 2.18) suggests potential bioaccumulation. Researchers should:

- Assess biodegradability : Use OECD 301F tests to measure microbial degradation rates.

- Design derivatives : Introduce ester or hydroxyl groups to enhance hydrolytic cleavage.

- Monitor atmospheric release : Deploy GC-ECD to track volatile emissions in lab exhaust systems .

Q. How can computational modeling predict the solvent behavior of this ether in novel electrochemical applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model dipole moments and solvation effects. Parameters like dielectric constant (ε ~7.2) and Hansen solubility parameters guide its use in battery electrolytes. Experimental validation via cyclic voltammetry (e.g., Li-ion conductivity tests) is critical to confirm predictions .

Data Contradiction Analysis

Q. Why do reported boiling points for butyl 1,1,2,2-tetrafluoroethyl ether vary between 36.5°C and 37.5°C?

- Methodological Answer : Variations arise from differences in pressure calibration (e.g., reduced pressure vs. ambient) and purity levels. To standardize measurements:

- Use a calibrated ebulliometer with a digital manometer.

- Validate purity via GC-MS before testing.

- Report pressure conditions explicitly (e.g., 760 mmHg) .

Experimental Design Considerations

Q. What precautions are necessary when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Key considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.